1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
1-[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which is further connected to an ethan-1-ol moiety. The presence of the bromine atom and the triazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the triazole ring.
Attachment of the Ethan-1-ol Moiety: The final step involves the attachment of the ethan-1-ol group, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group and the triazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-1H-pyrrole: This compound features a pyrrole ring instead of a triazole ring, which results in different chemical properties and biological activities.
2-(3-Bromophenyl)ethan-1-ol: This compound lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological applications.
1-(3-Bromophenyl)-1H-1,2,4-triazole: This compound has a different triazole ring structure, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[1-(3-bromophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKLXEUERCRXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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